molecular formula C9H14N2O3S B112960 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide CAS No. 7400-96-6

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B112960
CAS RN: 7400-96-6
M. Wt: 230.29 g/mol
InChI Key: LEDOHLBFUWTDPD-UHFFFAOYSA-N
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Description

“3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 7400-96-6. Its molecular formula is C9H14N2O3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide” is 230.29 . It is a powder at room temperature .

Scientific Research Applications

Pharmacological and Biochemical Studies

Research indicates that benzenesulfonamide derivatives, such as 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide, exhibit a range of biological activities. For instance, they have been identified as endothelin-A (ETA) selective antagonists, demonstrating functional activity in the inhibition of endothelin-1 in vivo. This suggests their potential application in addressing conditions associated with endothelin, such as cardiovascular diseases and possibly others (Murugesan et al., 1998). Moreover, some benzenesulfonamide derivatives like SB-399885 have shown cognitive-enhancing properties, indicating their potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chemical Synthesis and Modification

In the realm of chemical synthesis, compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of benzenesulfonamide, have been synthesized and evaluated as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds are useful for investigating the pathophysiological role of the kynurenine pathway after neuronal injury, indicating their potential applications in neuroscientific research and therapy (Röver et al., 1997).

Anticonvulsant and Neuroprotective Properties

Benzenesulfonamide derivatives have also been investigated for their anticonvulsant activities. A novel series of these compounds containing 4-aminobenzenesulfonamide moieties has shown promising results in protecting against seizures, suggesting their potential application as anticonvulsant agents (Wang et al., 2015). Additionally, primary amino acid derivatives of benzenesulfonamide have been found to exhibit anticonvulsant properties and pain-attenuating effects, indicating their dual therapeutic potential in managing seizures and associated pain (King et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDOHLBFUWTDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284379
Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide

CAS RN

7400-96-6
Record name 7400-96-6
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Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide
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